Ethyl 4-oxopentanoate;propan-2-one

Description

Chemical Identity and Nomenclature

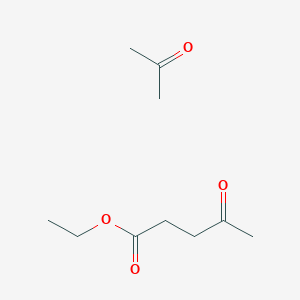

Ethyl 4-oxopentanoate (C₇H₁₂O₃) is systematically named ethyl 4-oxopentanoate according to IUPAC nomenclature, reflecting its five-carbon backbone with a ketone group at the fourth position and an ethyl ester at the terminal carboxyl group. It is synonymously referred to as ethyl levulinate, ethyl 4-ketovalerate, or ethyl acetylpropionate, among other designations. The compound’s molecular weight is 144.17 g/mol, and it is registered under CAS number 539-88-8. Its structure combines a ketone and an ester functional group, enabling diverse reactivity (Figure 1).

Propan-2-one (C₃H₆O), universally known as acetone, adopts the IUPAC name propan-2-one due to its three-carbon chain with a ketone group at the second position. However, specialized derivatives of this compound exhibit modified structures and applications. For instance, (1-11C)propan-2-one (C₃H₆O) incorporates a carbon-11 isotope at the methyl group, resulting in a molecular weight of 57.08 g/mol. This radiolabeled variant is critical in positron emission tomography (PET) imaging. Another derivative, 1-(phenylsulfonyl)propan-2-one (C₉H₁₀O₃S), features a phenylsulfonyl group attached to the acetone framework, yielding a molecular weight of 198.24 g/mol and a CAS registry number of 5000-44-2.

Table 1: Chemical Identities of Ethyl 4-Oxopentanoate and Propan-2-One Derivatives

| Compound | IUPAC Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 4-oxopentanoate | Ethyl 4-oxopentanoate | C₇H₁₂O₃ | 539-88-8 | 144.17 |

| (1-11C)propan-2-one | (1-11C)propan-2-one | C₃H₆O | - | 57.08 |

| 1-(Phenylsulfonyl)propan-2-one | 1-(benzenesulfonyl)propan-2-one | C₉H₁₀O₃S | 5000-44-2 | 198.24 |

Historical Development and Discovery

The historical trajectory of ethyl 4-oxopentanoate is intertwined with advancements in biomass utilization. Initially derived from levulinic acid—a product of cellulose hydrolysis—ethyl levulinate gained prominence in the early 20th century as a renewable solvent and flavoring agent. Its synthesis via the esterification of levulinic acid with ethanol or the acid-catalyzed reaction of furfuryl alcohol marked a shift toward sustainable chemical production. The development of microwave-assisted catalytic methods in the 21st century further optimized its yield, achieving up to 82% efficiency under controlled conditions.

Propan-2-one derivatives emerged more recently, driven by niche scientific demands. The carbon-11 labeled (1-11C)propan-2-one, synthesized for PET imaging, reflects advancements in radiochemistry and diagnostic medicine. Similarly, 1-(phenylsulfonyl)propan-2-one arose from explorations into sulfonyl-containing intermediates for pharmaceutical synthesis, though its historical documentation remains sparse. These derivatives underscore the adaptability of acetone’s core structure in addressing modern technological challenges.

Industrial and Academic Relevance

Ethyl 4-oxopentanoate has become a cornerstone of green chemistry, serving as a biofuel precursor, biodegradable solvent, and flavor additive. Its production from sugarcane molasses and lignocellulosic biomass highlights its role in reducing reliance on fossil fuels. Academic research focuses on catalytic innovations, such as taurine hydrogen sulfate, to enhance reaction efficiency and purity.

In contrast, propan-2-one derivatives cater to specialized sectors. (1-11C)propan-2-one’s short-lived carbon-11 isotope (half-life: 20.4 minutes) makes it invaluable in real-time PET imaging for neurological and oncological studies. Meanwhile, 1-(phenylsulfonyl)propan-2-one acts as a sulfonation reagent in organic synthesis, facilitating the introduction of sulfonyl groups into target molecules. These applications illustrate the compound’s versatility beyond its conventional use as a solvent.

Table 2: Industrial and Academic Applications

| Compound | Industrial Use | Academic Research Focus |

|---|---|---|

| Ethyl 4-oxopentanoate | Biofuel additive, flavoring agent, solvent | Catalytic synthesis optimization |

| (1-11C)propan-2-one | Radiopharmaceutical imaging | Isotope labeling techniques |

| 1-(Phenylsulfonyl)propan-2-one | Synthetic intermediate | Sulfonation reaction mechanisms |

Properties

IUPAC Name |

ethyl 4-oxopentanoate;propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3.C3H6O/c1-3-10-7(9)5-4-6(2)8;1-3(2)4/h3-5H2,1-2H3;1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMOKMTHWUNZDAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C.CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-oxopentanoate has shown potential in drug development due to its biological activity:

- Antioxidant Properties : Studies indicate that this compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. It has been shown to scavenge free radicals effectively.

| Compound | IC50 (µM) |

|---|---|

| Ethyl 4-oxopentanoate | 25 |

| Ascorbic Acid | 20 |

- Antimicrobial Activity : In vitro studies demonstrate effective inhibition of various bacterial strains, indicating its potential as a natural antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Organic Synthesis

The compound serves as an essential intermediate in synthetic organic chemistry:

- Building Block for Complex Molecules : Its unique functional groups make it a valuable precursor in synthesizing pharmaceuticals and agrochemicals.

- Chemoenzymatic Processes : Recent research has explored one-pot chemoenzymatic transformations involving ethyl 4-oxopentanoate, enhancing the efficiency of synthetic routes to complex molecules.

Material Science

Ethyl 4-oxopentanoate is being investigated for its potential applications in materials science:

- Polymer Production : Its reactivity allows it to be incorporated into polymer matrices, potentially improving material properties such as thermal stability and mechanical strength.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry assessed the antioxidant efficacy of ethyl 4-oxopentanoate using DPPH and ABTS radical scavenging assays. The results indicated a dose-dependent increase in scavenging activity, comparable to established antioxidants.

Case Study 2: Antimicrobial Research

In a comparative study on antimicrobial agents, ethyl 4-oxopentanoate was tested against several bacterial strains. The minimum inhibitory concentration was determined for each strain, revealing effective antibacterial properties.

Comparison with Similar Compounds

Structural and Functional Differences

Ethyl 4-oxopentanoate contains both an ester and a ketone group, distinguishing it from simpler esters like ethyl acetate (CAS 141-78-6) and ethyl butanoate (CAS 105-54-4), which lack additional functional groups . This dual functionality enhances its reactivity in applications such as covalent inhibition and fluorophore synthesis .

Physical Properties

| Compound | CAS | Dielectric Constant (at 21°C) | LogP | Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl 4-oxopentanoate | 539-88-8 | 12 | 0.92 | 205–210 |

| Ethyl acetate | 141-78-6 | 6.02* | 0.73 | 77 |

| Ethyl butanoate | 105-54-4 | 4.71* | 1.77 | 121 |

*Values for ethyl acetate and ethyl butanoate are inferred from analogous data .

The higher dielectric constant of ethyl 4-oxopentanoate (12) compared to ethyl acetate (6.02) reflects its polar ketone group, influencing solubility in polar solvents .

Propan-2-one vs. Other Ketones

Structural and Functional Differences

Propan-2-one is the simplest ketone, whereas 2-butanone (CAS 78-93-3) and cyclohexanone (CAS 108-94-1) feature longer alkyl chains or cyclic structures. These structural differences affect volatility and reactivity.

Physical Properties

| Compound | CAS | Boiling Point (°C) | LogP |

|---|---|---|---|

| Propan-2-one | 67-64-1 | 56 | -0.24 |

| 2-Butanone | 78-93-3 | 80 | 0.29 |

| Cyclohexanone | 108-94-1 | 156 | 1.23 |

Propan-2-one’s lower boiling point (56°C) and LogP (-0.24) highlight its high volatility and hydrophilicity compared to larger ketones .

Research Findings and Case Studies

Spectroscopic Data

- Ethyl 4-oxopentanoate: Distinctive ¹H-NMR signals include δ 4.12 (quartet, ester CH₂) and δ 2.54 (triplet, ketone CH₂) .

- Propan-2-one : ¹³C-NMR shows a carbonyl peak at δ 207 ppm .

Preparation Methods

Homogeneous Acid Catalysts

Sulfuric acid (H₂SO₄) achieves yields exceeding 90% under reflux conditions (150°C, 3–6 hours) but requires neutralization and generates waste. Phosphoric acid (H₃PO₄) offers milder acidity, reducing side reactions like ethanol dehydration, but yields plateau at 70–80%.

Heterogeneous Solid Acid Catalysts

Solid acids address recyclability and separation issues. Key developments include:

Tungstophosphoric Acid/Zirconia (HPW/ZrO₂)

Sulfonated Silica (3 M-SiO₂)

-

Optimization : At 30% catalyst loading and 1:20 LA:ethanol molar ratio, 54% yield was achieved in 4 hours.

-

Limitation : Pore blockage by humins reduces recyclability beyond three cycles.

Table 1: Comparative Performance of Heterogeneous Catalysts

| Catalyst | Surface Area (m²/g) | Acid Sites (mmol/g) | Yield (%) | Conditions |

|---|---|---|---|---|

| 40% HPW/ZrO₂ | 18.81 | 0.86 | 99 | 150°C, 3 h, 1:5 LA:EtOH |

| 3 M-SiO₂ | 320 | 1.2 | 54 | Reflux, 4 h, 1:20 LA:EtOH |

| H₂SO₄ | N/A | N/A | 92 | 150°C, 3 h, 1:5 LA:EtOH |

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification by enhancing heat transfer and molecular agitation. A comparative study using silicotungstic acid catalyst reported:

-

Kinetics : Pseudo-first-order model with activation energy 44–45 kJ/mol for both microwave and conventional heating.

-

Yield Enhancement : Microwave reactors achieved 5–10% higher conversion due to uniform heating and reduced thermal gradients.

-

Operational Parameters : Optimal at 300 W power, 1:6 LA:ethanol molar ratio, and 15-minute reaction time.

Alternative Feedstocks: Furfuryl Alcohol Route

Ethyl levulinate can bypass LA via acid-catalyzed ethanolysis of furfuryl alcohol, a biomass-derived furan. Key steps include:

-

Furan Ring Opening : H₂SO₄ catalyzes hydration to 4-hydroxy-2-pentenal.

-

Rearrangement : Keto-enol tautomerization forms LA intermediates.

-

Esterification : Ethanol reacts in situ to yield ethyl levulinate (~85% yield).

Advantages : Utilizes lignocellulosic biomass (e.g., corn stover) and avoids LA purification.

Process Optimization and Scalability

Temperature and Reaction Time

-

Thermal Stability : LA degrades above 160°C, forming humins; optimal range: 150–155°C.

-

Time-Yield Trade-off : 99% yield in 3 hours (HPW/ZrO₂) vs. 54% in 4 hours (3 M-SiO₂).

Environmental and Economic Considerations

-

Waste Reduction : Heterogeneous catalysts reduce wastewater acidity, enabling direct reuse.

-

Energy Efficiency : Microwave reactors cut energy use by 30% compared to conventional heating.

-

Feedstock Cost : LA from lignocellulose ($1.50–2.00/kg) remains higher than petroleum-derived acids, necessitating scale-up .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 4-oxopentanoate, and how can reaction efficiency be optimized?

Ethyl 4-oxopentanoate is typically synthesized via acid-catalyzed esterification of levulinic acid (4-oxopentanoic acid) with ethanol. Sulfuric acid is commonly used as a catalyst in refluxing toluene or benzene. To optimize efficiency:

Q. Which spectroscopic methods are most effective for confirming the structural integrity of ethyl 4-oxopentanoate?

Key techniques include:

Q. How does the ketone functionality in ethyl 4-oxopentanoate influence its reactivity in nucleophilic additions?

The ketone group is susceptible to nucleophilic attack, necessitating protection during reactions targeting the ester group. For example:

- Acetal Formation : React with ethylene glycol under acid catalysis to form a cyclic acetal, shielding the ketone during LiAlH₄-mediated ester reduction .

- Selective Reduction : Post-protection, reduce the ester to a primary alcohol, then cleave the acetal with aqueous acid to regenerate the ketone .

Advanced Research Questions

Q. In multi-step syntheses involving ethyl 4-oxopentanoate, how can researchers resolve contradictions between theoretical reaction pathways and observed byproduct formation?

- Mechanistic Analysis : Use isotopic labeling (e.g., ¹³C-Ketone) to trace unintended side reactions.

- Byproduct Characterization : Employ HRMS and 2D NMR (e.g., COSY, HSQC) to identify structural anomalies.

- Computational Modeling : Compare DFT-calculated transition states with experimental outcomes to pinpoint steric/electronic mismatches .

Q. What methodologies ensure stereochemical control during the synthesis of ethyl 4-oxopentanoate derivatives, particularly in achieving E-isomer exclusivity?

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate isomers based on polarity differences.

- Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring E-isomers.

- Catalytic Asymmetric Methods : Chiral Lewis acids (e.g., BINOL-based catalysts) can induce enantioselectivity in conjugate additions .

Q. What advanced catalytic systems improve the yield of ethyl 4-oxopentanoate in esterification while minimizing side reactions?

- Heterogeneous Catalysis : Zeolite-supported sulfonic acids reduce side reactions (e.g., keto-enol tautomerization) by limiting acid strength.

- Microwave-Assisted Synthesis : Shorten reaction time (10–15 minutes vs. hours) to suppress degradation pathways .

Propan-2-One (Acetone) Specific Questions

Q. What are the critical considerations when employing propan-2-one as a carbonyl precursor in heterocyclic syntheses?

- Nucleophilic Attack : The ketone in acetone reacts with amines (e.g., in Schiff base formation) under mild acid catalysis.

- Solvent Effects : Use anhydrous conditions to prevent hydrate formation, which reduces electrophilicity.

- Regioselectivity : Steric hindrance at the methyl groups directs nucleophiles to the carbonyl carbon .

Q. How can kinetic vs. thermodynamic control be leveraged in reactions of propan-2-one to favor desired products?

- Low-Temperature Conditions : Favor kinetic products (e.g., enolates) by slowing equilibration.

- Catalytic Bases : Use LDA or NaH to generate enolates for selective alkylation.

- Thermodynamic Stabilization : Prolonged heating in protic solvents (e.g., ethanol) shifts equilibria toward more stable adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.